molecular formula C7H3IN2O B12963326 6-Formyl-4-iodopicolinonitrile

6-Formyl-4-iodopicolinonitrile

Cat. No.: B12963326
M. Wt: 258.02 g/mol
InChI Key: AKUKSPROANNZHY-UHFFFAOYSA-N
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Description

6-Formyl-4-iodopicolinonitrile is a heteroaromatic compound featuring a pyridine backbone substituted with a formyl group at position 6, an iodine atom at position 4, and a nitrile group at position 2. Its molecular formula is C₈H₃FIN₂O, with a molecular weight of 305.03 g/mol. The compound’s structure combines electron-withdrawing (formyl and nitrile) and bulky (iodo) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C7H3IN2O

Molecular Weight

258.02 g/mol

IUPAC Name

6-formyl-4-iodopyridine-2-carbonitrile

InChI

InChI=1S/C7H3IN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H

InChI Key

AKUKSPROANNZHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C#N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-4-iodopicolinonitrile typically involves the functionalization of a picolinonitrile derivative. One common method is the iodination of 6-formylpicolinonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production of 6-Formyl-4-iodopicolinonitrile may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Formyl-4-iodopicolinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Formyl-4-iodopicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Formyl-4-iodopicolinonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the iodine atom can be involved in substitution and coupling reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent pattern of 6-formyl-4-iodopicolinonitrile distinguishes it from related picolinonitrile derivatives. Below is a comparative analysis of key analogs based on substituent positions and electronic effects:

Table 1: Substituent Effects in Picolinonitrile Derivatives
Compound Position 4 Substituent Position 6 Substituent Key Properties/Applications
6-Formyl-4-iodopicolinonitrile Iodo (bulky, polarizable) Formyl (electron-withdrawing) High reactivity for derivatization; potential herbicide intermediate
3A (from ) 1H-Indazolyl (NH₂) Moderate herbicidal activity; electron-donating NH₂ enhances solubility
4B (from ) Fluorine (small, electronegative) 1H-Indazolyl (OCH₃) Strong herbicidal activity; OCH₃ improves membrane permeability
4E (from ) Chlorine (moderately bulky) 1H-Indazolyl (Cl) Enhanced stability; Cl increases lipophilicity

Key Observations :

  • Iodo vs.
  • Formyl vs. Indazolyl Groups : The formyl group at position 6 provides a reactive site for Schiff base formation or nucleophilic additions, unlike indazolyl fragments (e.g., NH₂, OCH₃), which prioritize hydrogen bonding or π-π stacking in herbicidal targeting .

Hypothetical Bioactivity Profile

While focuses on indazolyl-picolinonitrile hybrids with demonstrated herbicidal activity, the formyl and iodo groups in 6-formyl-4-iodopicolinonitrile suggest divergent mechanisms:

  • Formyl Group : May act as a Michael acceptor or participate in redox reactions, inducing oxidative stress in weeds.
  • Iodo Substituent : Could enhance persistence in soil due to lower degradation rates compared to fluorine-containing analogs .

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